Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
pyridin-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-5-1-2-7-17-13)19-9-3-4-12(10-19)21-14-6-8-16-11-18-14/h1-2,5-8,11-12H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCBKCXZZLYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Pyridin-2-yl Group: This can be achieved through the reaction of pyridine with appropriate reagents to introduce the desired substituents.
Formation of the Pyrimidin-4-yloxy Group: This involves the synthesis of pyrimidine derivatives, which can be achieved through various methods such as cyclization reactions.
Coupling Reactions: The pyridin-2-yl and pyrimidin-4-yloxy groups are then coupled with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-fibrotic and anti-tumor activities.
Biological Studies: It is used in research to understand its effects on various biological pathways and targets.
Chemical Biology: The compound is employed in the design of novel heterocyclic libraries with potential biological activities.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other pyridine and piperidine derivatives documented in catalogs and patents. Below is a detailed analysis based on structural features, substituents, and molecular properties.
Structural Analogues from Catalogs and Patents
Table 1: Key Structural and Molecular Comparisons
Key Structural Differences and Implications
The pyrimidin-4-yloxy substituent in the target compound provides a larger aromatic system compared to smaller groups like methoxy or hydroxymethyl, possibly influencing target affinity or metabolic stability.
Substituent Effects: Fluorinated Groups: Compounds such as (R)-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone feature fluorinated substituents, which often improve bioavailability and resistance to oxidative metabolism . Hydrogen-Bonding Motifs: The pyrimidin-4-yloxy group in the target compound offers multiple hydrogen-bond acceptors, contrasting with the single amino or hydroxyl groups in simpler derivatives like (2-Aminopyridin-4-yl)-methanol .
Biological Activity
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 298.34 g/mol. The compound features a complex structure that includes a pyridine ring, a piperidine moiety, and a pyrimidine-derived ether, which are critical for its biological activity.
The biological effects of this compound are largely attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various signaling pathways. Preliminary studies indicate that the compound may modulate neurotransmitter systems, particularly those related to the central nervous system (CNS).
Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of this compound. For instance, it has been shown to enhance serotonin receptor binding affinity, which is crucial for mood regulation. A notable study reported that derivatives with modifications at the piperidine nitrogen exhibited increased activity in animal models of depression, suggesting a promising avenue for further research in mood disorders .
Antitumor Activity
This compound has also been evaluated for its anticancer properties. In vitro assays demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications on the pyridine and piperidine rings significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Para-substituted groups | Increased binding affinity to receptors |
| Ortho-substituted groups | Enhanced cytotoxic effects in cancer cells |
| Alkyl chain length | Modulates lipophilicity and bioavailability |
Case Studies
- Depression Model Study : A study involving the administration of this compound in rodent models showed significant improvements in depressive-like behaviors compared to control groups. The compound's ability to increase serotonin levels was a key finding .
- Cancer Cell Line Evaluation : In vitro testing against several cancer cell lines revealed that this compound could inhibit tumor growth effectively at specific concentrations. The study highlighted its potential as a lead compound for developing novel anticancer therapies .
Q & A
Q. What are the key steps in synthesizing Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone?
The synthesis typically involves multi-step reactions starting from pyridine and piperidine derivatives. Key steps include:
- Coupling reactions : Formation of the pyrimidin-4-yloxy linkage via nucleophilic substitution under reflux in solvents like ethanol or DMF .
- Methanone formation : Use of carbonylating agents (e.g., phosgene derivatives) to link the pyridin-2-yl and piperidin-1-yl moieties .
- Purification : Column chromatography and recrystallization to isolate the final product with >95% purity . Critical parameters include temperature control (60–120°C) and inert atmosphere to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm connectivity of the pyridine, piperidine, and pyrimidine rings (e.g., δ 7.2–8.5 ppm for pyridine protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 341.1284 vs. calculated 341.1287) .
- HPLC : Assesses purity (>98% at 254 nm retention time ~13–15 min) .
- X-ray crystallography : Resolves 3D structure and confirms stereochemistry using SHELX programs for refinement .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
- Density Functional Theory (DFT) : Models electron density to predict nucleophilic/electrophilic sites. For example, the pyrimidin-4-yloxy group shows high electrophilicity at the oxygen atom, making it prone to hydrolysis .
- Molecular docking : Screens binding affinities with biological targets (e.g., kinases or GPCRs) using software like AutoDock. The piperidine ring’s conformation affects target selectivity .
- Reaction pathway simulations : Identifies intermediates in oxidation or reduction reactions (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Q. What strategies resolve contradictory data in crystallographic studies of this compound?
- Twinning analysis : SHELXL detects and corrects twinning in crystals, which is common in piperidine derivatives due to flexible ring conformations .
- Multi-temperature refinement : Lowers thermal displacement parameters (B-factors) for atoms with high mobility (e.g., pyrimidine oxygen) .
- Cross-validation : Compares experimental data with simulated powder X-ray diffraction patterns to validate unit cell parameters .
Q. How do structural modifications influence the biological activity of this compound?
- Piperidine substitution : Replacing the pyrimidin-4-yloxy group with a methylsulfonyl moiety (e.g., in analogues) reduces cytotoxicity but enhances blood-brain barrier permeability .
- Pyridine ring fluorination : Increases metabolic stability (e.g., improves from 2.1 to 5.3 hours in vitro) .
- Methanone linker optimization : Shortening the linker from ethanone to methanone improves binding to 5-HT3 receptors (IC50: 12 nM vs. 45 nM) .
Q. What methodologies address discrepancies in reaction yields during scale-up synthesis?
- DoE (Design of Experiments) : Optimizes solvent ratios (e.g., DMF:H2O from 3:1 to 4:1) and catalyst loading (e.g., Pd/C from 5% to 7%) to improve yields from 65% to 82% .
- Continuous flow reactors : Minimizes side products (e.g., dimerization) by reducing reaction time from 24 hours to 30 minutes .
- In-situ monitoring : Uses FT-IR probes to track intermediate formation and adjust pH/temperature dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
